molecular formula C23H25N3O6 B10979457 N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10979457
M. Wt: 439.5 g/mol
InChI Key: XKEJPCJLZAMDMI-UHFFFAOYSA-N
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Description

This compound features a hybrid structure integrating a 2,3-dihydro-1,4-benzodioxin moiety linked via a carbamoyl ethyl chain to a 5-oxopyrrolidine-3-carboxamide scaffold substituted with a 3-methoxyphenyl group.

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H25N3O6/c1-30-17-6-4-5-16(12-17)26-13-15(11-21(26)27)22(28)24-9-10-25-23(29)20-14-31-18-7-2-3-8-19(18)32-20/h2-8,12,15,20H,9-11,13-14H2,1H3,(H,24,28)(H,25,29)

InChI Key

XKEJPCJLZAMDMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions.

    Attachment of the Carbonyl Group: The benzodioxin ring is then reacted with a suitable acyl chloride to introduce the carbonyl group.

    Amidation Reaction: The resulting intermediate is subjected to an amidation reaction with 2-aminoethylamine to form the amide linkage.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Final Coupling: The methoxyphenyl group is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzodioxin derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the benzodioxin and pyrrolidine rings suggests it might have activity against certain biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxin ring could facilitate binding to hydrophobic pockets, while the amide and pyrrolidine groups could form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
Target Compound : N-{2-[(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide C23H23N3O5 ~437.45 3-Methoxyphenyl, benzodioxin-2-ylcarbonyl Benzodioxin + pyrrolidinone carboxamide; ethyl carbamate linker
: N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide C28H30N4O6 ~518.57 Phenyl, 2-oxopyrrolidin-3-yl Benzodioxin carboxamide + branched peptidomimetic chain; stereospecific configuration
: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C18H17N3O4S ~371.41 5-Methylthiazol-2-yl, benzodioxin-6-yl Benzodioxin + pyrrolidinone carboxamide; thiazole substituent
: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C23H25N3O3 391.46 Dimethylaminomethylphenyl, methoxy-pyridine Benzodioxin + pyridinamine; tertiary amine side chain

Key Findings:

Structural Divergence: The target compound and share a benzodioxin-pyrrolidinone core but differ in substituents: the former has a 3-methoxyphenyl group, while the latter uses a 5-methylthiazol-2-yl moiety. Thiazole groups often enhance metabolic resistance but may reduce CNS penetration compared to aryl ethers . compounds employ peptidomimetic backbones with stereospecific configurations, suggesting protease-targeted activity, unlike the target compound’s planar aromatic system .

Physicochemical Properties: The target compound has a higher molecular weight (~437.45) than (~371.41), likely due to the methoxyphenyl group. Increased molecular weight may reduce solubility but improve target affinity .

Pharmacological Implications :

  • Benzodioxin derivatives (target compound, –4) are associated with GPCR modulation (e.g., adrenergic or serotonin receptors) due to their aromaticity and hydrogen-bonding capacity .
  • ’s dihydropyridines (e.g., AZ331) feature sulfur-containing substituents (thioether groups), typically seen in calcium channel blockers, indicating divergent mechanisms from the target compound .

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